molecular formula C14H11BrOS B8299576 2-(3-Bromo-phenylthio)-1-phenyl-ethanone

2-(3-Bromo-phenylthio)-1-phenyl-ethanone

Cat. No. B8299576
M. Wt: 307.21 g/mol
InChI Key: ILKDQCWRSOHELO-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add potassium hydroxide (4.89 g, 87.3 mmol) and 2-bromoacetophenone (15.8 g, 79.3 mmol) to a solution of 3-bromobenzenethiol (15 g, 79.3 mmol) in ethanol (200 mL, 70% in water) at 0° C. After stirring 16 h, add water to precipitate a yellow solid. Filter to obtain the desired intermediate (24.6 g, 100%).
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].Br[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[Br:13][C:14]1[CH:15]=[C:16]([SH:20])[CH:17]=[CH:18][CH:19]=1.O>C(O)C>[Br:13][C:14]1[CH:15]=[C:16]([S:20][CH2:4][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:6])[CH:17]=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.89 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15.8 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate a yellow solid
FILTRATION
Type
FILTRATION
Details
Filter

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)SCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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